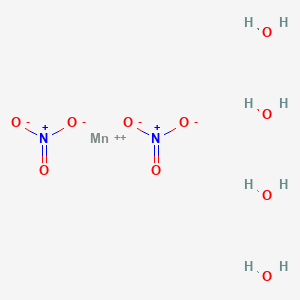
2-Ethoxybutane
Descripción general
Descripción
2-Ethoxybutane, also known as ethyl sec-butyl ether, is a chemical compound that belongs to the class of ether compounds. It is a clear and colorless liquid with a distinctive odor. The molecular formula of 2-Ethoxybutane is C6H14O . The molecular weight is 102.1748 .
Synthesis Analysis
2-Ethoxybutane can be synthesized through the Williamson ether synthesis reaction . This involves the reaction of sodium ethoxide with 1-bromobutane under reflux conditions .Molecular Structure Analysis
The IUPAC Standard InChI for 2-Ethoxybutane is InChI=1S/C6H14O/c1-4-6(3)7-5-2/h6H,4-5H2,1-3H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2-Ethoxybutane has a density of 0.8±0.1 g/cm3 . Its boiling point is 83.8±8.0 °C at 760 mmHg . The vapor pressure is 82.9±0.1 mmHg at 25°C . The enthalpy of vaporization is 31.1±3.0 kJ/mol . The flash point is -5.7±10.2 °C . The index of refraction is 1.386 .Aplicaciones Científicas De Investigación
Thermodynamic Analysis in Liquid-Phase Synthesis
2-Ethoxybutane plays a significant role in the thermodynamic analysis of liquid-phase syntheses. For instance, its equilibrium in the etherification reactions involving linear primary alcohols has been extensively studied, indicating its importance in understanding reaction dynamics and thermodynamics (Badia et al., 2016).
Catalytic Activity in Etherification Reactions
The substance is crucial in assessing the catalytic activity of acidic ion-exchange resins during the simultaneous liquid-phase synthesis of ethers like ETBE and TAEE. This research highlights its utility in understanding and improving catalytic processes (Soto et al., 2018).
Physical Property Analysis
Studies on the density, viscosity, and thermal conductivity of mixtures involving 1-ethoxybutane, such as HFE 7200 + 1-ethoxybutane, offer valuable insights into the physical properties of these mixtures, aiding in various industrial applications (Warrier & Teja, 2011).
Process Development in Chemical Industry
The etherification of 2-ethoxy-2-methylbutane, involving 2-ethoxybutane, has been used as a case study for the development of microplants in the chemical industry. This research demonstrates its role in optimizing industrial processes and reducing research costs (Sundberg et al., 2013).
Thermal Diffusivity Measurement
2-Ethoxybutane is instrumental in the study of thermal diffusivity of compounds like ETBE and TAME, providing essential data for various thermodynamic applications (Zhang et al., 2017).
Polymer Electrolyte Development
In the field of polymer electrolytes, polysilane comb polymers incorporating ethoxyethoxybutane demonstrate the potential of 2-ethoxybutane derivatives in solubilizing lithium triflate, which is crucial for the creation of effective polymer electrolytes (Lyons et al., 1996).
Solvent Applications in Liquid Chromatography
Ethoxynonafluorobutane, a compound related to 2-ethoxybutane, has shown effectiveness as an environmentally friendly solvent in normal-phase HPLC applications. This demonstrates the potential application of similar compounds in analytical and chiral separations (KaganMichael, 2001).
Retention in Biphasic Solvent Systems
The use of ethoxynonafluorobutane in biphasic solvent mixtures, related to the properties of 2-ethoxybutane, highlights its potential in enantioseparation and the study of solvent systems in countercurrent chromatography, offering insights into the behavior of similar compounds in solvent mixtures (Perez & Minguillón, 2010).
Equilibrium Studies in Ether Synthesis
The equilibrium constants in the synthesis of ethers like 2-methoxy-2-methylbutane and 2-ethoxy-2-methylbutane, involving 2-ethoxybutane, are crucial for understanding the synthesis process, enhancing fuel additives, and optimizing chemical reactions (Rihko et al., 1994).
Applications in Wine Analysis
The investigation of compounds like ethyl 2-hydroxy-3-methylbutanoate in wines, where 2-ethoxybutane derivatives may be present, aids in understanding the chemical and sensory characteristics of wines, highlighting its relevance in food science and sensory analysis (Gammacurta et al., 2018).
Infrared Spectra Analysis in Fuel Cells
The study of perfluorinated ionomer membranes in fuel cells, involving compounds like perfluoro(2-ethoxybutane)sulfonic acid, demonstrates the significance of 2-ethoxybutane derivatives in identifying spectral bands for recognizing bonds in membrane fragmentation, crucial for fuel cell technology (Danilczuk et al., 2011).
Vapor-Liquid Equilibrium Studies
Investigations into the isobaric vapor-liquid equilibrium of systems including 2-ethoxy-2-methylbutane provide vital data for process engineering, gasoline blending operations, and understanding the thermophysical properties of ether and alcohol mixtures (Arce et al., 2005).
Safety And Hazards
2-Ethoxybutane is classified as Flam. Liq. 2; Acute Tox. 4; Skin Irrit. 2; Eye Irrit. 2A; Carc. 2; STOT SE 3; Aquatic Acute 3 . This indicates that it is flammable, toxic if inhaled or in contact with skin, irritating to skin and eyes, possibly carcinogenic, may cause respiratory irritation, and is harmful to aquatic life .
Propiedades
IUPAC Name |
2-ethoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-4-6(3)7-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCUCHUDCLERMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863009 | |
| Record name | Butane, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid | |
| Record name | sec-Butyl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1240/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
81.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Ethoxybutane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, soluble (in ethanol) | |
| Record name | sec-Butyl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1240/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.748-0.753 (20°) | |
| Record name | sec-Butyl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1240/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Ethoxybutane | |
CAS RN |
2679-87-0 | |
| Record name | sec-Butyl ethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2679-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxybutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002679870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 2-ethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxybutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHOXYBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NHX6V19XI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Ethoxybutane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















